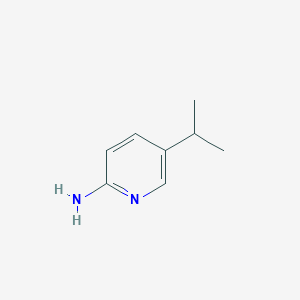

5-Isopropylpyridin-2-amine

Vue d'ensemble

Description

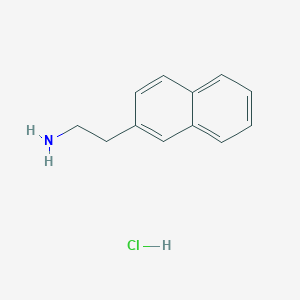

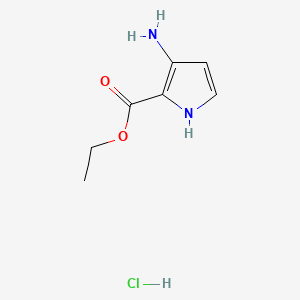

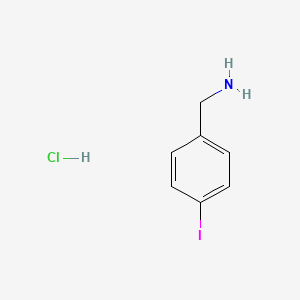

5-Isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.2 . The compound appears as a pale-yellow to yellow-brown to brown or green solid or liquid .

Molecular Structure Analysis

The InChI code for 5-Isopropylpyridin-2-amine is1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . Physical And Chemical Properties Analysis

5-Isopropylpyridin-2-amine has a molecular weight of 136.2 . It appears as a pale-yellow to yellow-brown to brown or green solid or liquid .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

5-Isopropylpyridin-2-amine has been explored in the realm of organic synthesis, particularly in catalysis. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated its use in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, Jingjun Yin et al. (2007) reported its utility in a general and efficient amination of pyridines and quinolines, which was achieved through a one-pot process with good functional group compatibility (Jingjun Yin et al., 2007).

Organocatalytic Applications

P. Melchiorre and K. A. Jørgensen (2003) explored the use of chiral amines, including derivatives of 5-Isopropylpyridin-2-amine, in the enantioselective Michael addition of aldehydes to vinyl ketones. This study highlighted the potential of these compounds in asymmetric synthesis, providing a pathway for the production of optically active substances (P. Melchiorre & K. A. Jørgensen, 2003).

Chemical Synthesis and Structure Analysis

Research by Allyn T. Londregan, S. Jennings, and Liuqing Wei (2010) on a facile amination procedure for the synthesis of 2-aminopyridines, including 5-Isopropylpyridin-2-amine, highlighted its significance in creating structurally diverse compounds. Their work presented a mild alternative to traditional chemistry methods (Allyn T. Londregan et al., 2010).

Anticancer Drug Synthesis

N. Y. Megally Abdo and M. Kamel (2015) conducted a study synthesizing various pyridine derivatives, including those related to 5-Isopropylpyridin-2-amine, for evaluating their anticancer properties. This research indicates the potential of such compounds in the development of new therapeutic agents (N. Y. Megally Abdo & M. Kamel, 2015).

Safety and Hazards

5-Isopropylpyridin-2-amine is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSWKKZGLOYAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591959 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropylpyridin-2-amine | |

CAS RN |

603310-75-4 | |

| Record name | 5-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-tert-butyl-2-[(2R)-1-tert-butylphospholan-2-yl]phospholane](/img/structure/B1591364.png)

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)